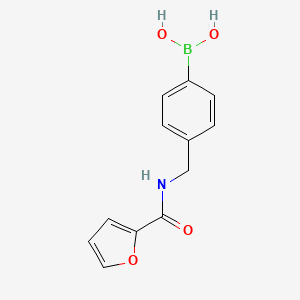
(4-((Furan-2-carboxamido)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Furan-2-carboxamido)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a furan-2-carboxamido methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Furan-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Furan-2-carboxamido Methyl Intermediate: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under amide bond-forming conditions.
Attachment to the Phenyl Ring: The furan-2-carboxamido methyl intermediate is then attached to a phenyl ring through a suitable linker, often involving a Friedel-Crafts acylation or alkylation reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-((Furan-2-carboxamido)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and suitable bases such as potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Corresponding amines.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-((Furan-2-carboxamido)methyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((Furan-2-carboxamido)methyl)phenyl)boronic acid depends on its application:
In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.
As Enzyme Inhibitors: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the phenyl ring and amide group.
Phenylboronic acid: Lacks the furan-2-carboxamido methyl group.
(5-Furanyl)boronic acid: Similar to 2-furanylboronic acid but with a different substitution pattern.
Uniqueness
(4-((Furan-2-carboxamido)methyl)phenyl)boronic acid is unique due to the presence of both a furan-2-carboxamido methyl group and a boronic acid group on a phenyl ring.
Properties
Molecular Formula |
C12H12BNO4 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
[4-[(furan-2-carbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
InChI Key |
QMQCVHKKSLRAED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


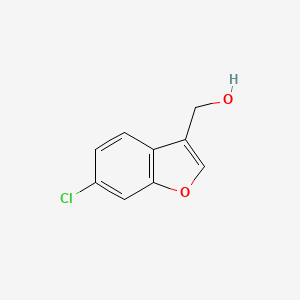
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)
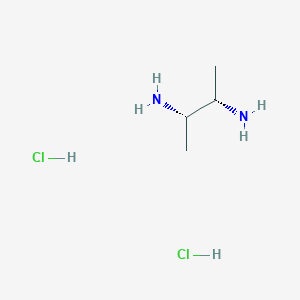
![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
![1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B11751220.png)
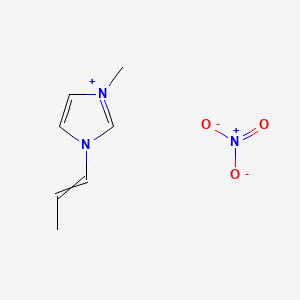
amine](/img/structure/B11751223.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid](/img/structure/B11751230.png)
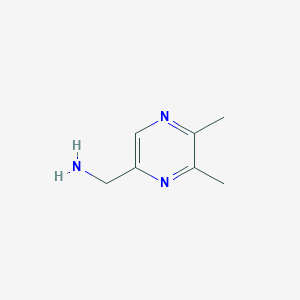
![(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11751239.png)
![[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium](/img/structure/B11751244.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751245.png)
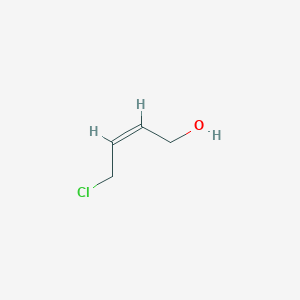
![1-(2-Chlorophenyl)-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B11751253.png)
